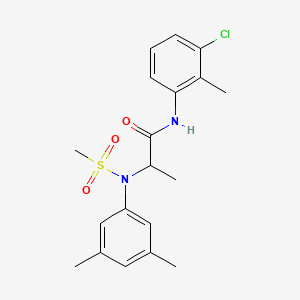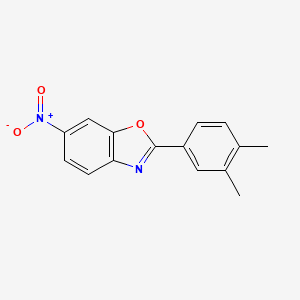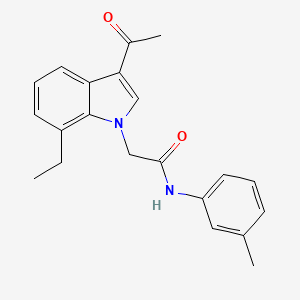![molecular formula C15H10Cl3NO2 B4192267 3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4192267.png)
3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzonitrile
Descripción general
Descripción
3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzonitrile is a chemical compound that is widely used in scientific research. It is also known as CDCB-Me and is a member of the benzonitrile family of compounds.
Mecanismo De Acción
CDCB-Me works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, which prevents the activation of the receptor. This leads to a decrease in downstream signaling pathways, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
CDCB-Me has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy. Additionally, CDCB-Me has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CDCB-Me in lab experiments is its selectivity for EGFR, which allows for specific inhibition of this receptor. However, one limitation is its relatively low yield, which can make it expensive to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of CDCB-Me in scientific research. One potential direction is the development of more potent and selective EGFR inhibitors based on the structure of CDCB-Me. Another potential direction is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, CDCB-Me could be used as a tool to study the role of EGFR in normal physiological processes, such as wound healing and tissue regeneration.
Conclusion
In conclusion, CDCB-Me is a valuable tool for scientific research, particularly in the study of the role of EGFR in cancer. Its selectivity for EGFR and anti-inflammatory effects make it a potential treatment for inflammatory diseases. While there are limitations to its use in lab experiments, there are several future directions for the development and application of CDCB-Me in scientific research.
Aplicaciones Científicas De Investigación
CDCB-Me has been widely used in scientific research as a tool to study the role of the epidermal growth factor receptor (EGFR) in cancer. It has been shown to selectively inhibit the activity of EGFR, which is overexpressed in many types of cancer. CDCB-Me has also been used to study the role of EGFR in the development of resistance to chemotherapy.
Propiedades
IUPAC Name |
3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO2/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-6H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDJHAEUBWRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192187.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4192195.png)

![N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4192197.png)
![3-({3-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4192208.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4192209.png)
![ethyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192212.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4192216.png)
![1-(4-biphenylyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone](/img/structure/B4192229.png)
![N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4192236.png)
![ethyl 4-[N-(4-ethylbenzoyl)valyl]-1-piperazinecarboxylate](/img/structure/B4192247.png)
![N-ethyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4192256.png)

